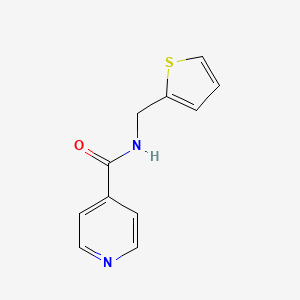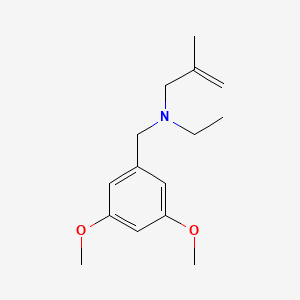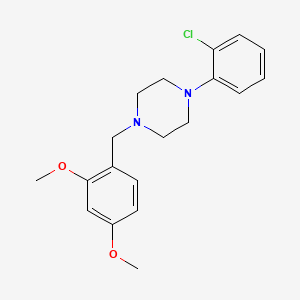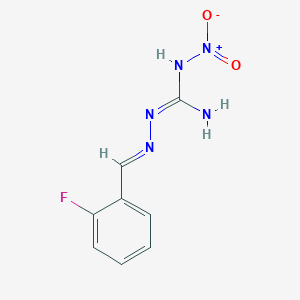
5-chloro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as SU9516 and is a selective inhibitor of protein kinase C (PKC). PKC is an enzyme that plays a crucial role in cellular signaling and is involved in various physiological processes, including cell growth, differentiation, and apoptosis. In
Wirkmechanismus
SU9516 is a selective inhibitor of 5-chloro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione, which is a family of enzymes that play a critical role in cellular signaling. 5-chloro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione is involved in various physiological processes, including cell growth, differentiation, and apoptosis. SU9516 binds to the catalytic domain of 5-chloro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione and prevents its activation, leading to the inhibition of downstream signaling pathways. The inhibition of 5-chloro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione by SU9516 has been shown to induce apoptosis in cancer cells, reduce inflammation, and improve cardiac function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of SU9516 are diverse and depend on the specific disease or condition being studied. In cancer, SU9516 has been shown to induce apoptosis in cancer cells by inhibiting 5-chloro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione activity. Additionally, SU9516 has been shown to reduce the production of pro-inflammatory cytokines in inflammatory diseases by inhibiting the activation of NF-κB. In cardiovascular diseases, SU9516 has been shown to improve cardiac function and reduce myocardial infarction size by inhibiting 5-chloro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione activity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using SU9516 in laboratory experiments include its selectivity for 5-chloro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione, its ability to induce apoptosis in cancer cells, and its anti-inflammatory properties. However, the limitations of using SU9516 include its complex synthesis method, its potential toxicity, and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of SU9516. One potential direction is the development of more efficient synthesis methods for SU9516 to increase its availability for research purposes. Additionally, further studies are needed to investigate the potential therapeutic applications of SU9516 in other diseases, such as neurodegenerative diseases and autoimmune diseases. Moreover, the development of more potent and selective 5-chloro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione inhibitors based on the structure of SU9516 could lead to the development of more effective therapies for various diseases.
In conclusion, SU9516 is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a selective inhibitor of 5-chloro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione and has been shown to have anti-cancer, anti-inflammatory, and cardioprotective properties. The complex synthesis method and potential toxicity of SU9516 are limitations that need to be addressed in future studies. Overall, the study of SU9516 has the potential to lead to the development of more effective therapies for various diseases.
Synthesemethoden
The synthesis of SU9516 involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 6-methyl-2-pyridinecarboxylic acid, which undergoes a series of reactions to form the intermediate compound 5-chloro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione. The intermediate is then treated with a reducing agent to produce the final product, SU9516. The synthesis of SU9516 is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
SU9516 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Additionally, SU9516 has been shown to have anti-inflammatory properties by inhibiting the activation of NF-κB and reducing the production of pro-inflammatory cytokines. In cardiovascular diseases, SU9516 has been shown to improve cardiac function and reduce myocardial infarction size in animal models.
Eigenschaften
IUPAC Name |
5-chloro-2-(6-methylpyridin-2-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2/c1-8-3-2-4-12(16-8)17-13(18)10-6-5-9(15)7-11(10)14(17)19/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYISWAIPIHQEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(6-methylpyridin-2-yl)isoindole-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-methoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5850887.png)
![4-benzyl-N-{[(4-methoxyphenyl)amino]carbonothioyl}-1-piperazinecarboximidamide](/img/structure/B5850895.png)





![1,2-dihydro-10H-cyclopenta[gh]isoindolo[2,1-a]perimidin-10-one](/img/structure/B5850933.png)

![methyl 3-{[(3-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5850945.png)


![benzaldehyde {4-methyl-6-[methyl(phenyl)amino]-5-nitro-2-pyrimidinyl}hydrazone](/img/structure/B5850979.png)